![molecular formula C22H25N3O2S2 B12139755 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12139755.png)
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidine core using prop-2-en-1-yl halides under basic conditions.
Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, including enzymes and receptors, through its functional groups. The thieno[2,3-d]pyrimidine core could interact with nucleic acids or proteins, while the sulfanyl group could form covalent bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar cores but different substituents.
Sulfanyl-Containing Compounds: Compounds with similar sulfanyl groups but different cores.
Uniqueness
The uniqueness of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide lies in its combination of a thieno[2,3-d]pyrimidine core with a sulfanyl group and an acetamide moiety. This unique combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Biological Activity
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
The compound has the following chemical properties:
- Chemical Formula : C13H16N4O2S2
- Molecular Weight : 324.42 g/mol
- IUPAC Name : 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
- SMILES : Cc2sc1nc(SCC(=O)NN)n(CC=C)c(=O)c1c2C
Antitumor Activity
Recent studies have highlighted the compound's potent antitumor properties. In vitro assays conducted on various human tumor cell lines demonstrated significant growth inhibition. For instance:
- Activity Comparison : The compound was found to be more effective than the standard chemotherapeutic agent 5-fluorouracil , exhibiting a 7-fold increase in activity against certain cancer cell lines .
Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
---|---|---|---|
Compound 20 | 16.2 | 3.3 | 50.1 |
Compound 23 | 67.7 | 6.6 | 100 |
The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication. Notably, the compound exhibited an IC50 value of 0.20μM, surpassing methotrexate's 0.22μM .
The biological activity of this compound is attributed to:
- Inhibition of DHFR : Critical for DNA synthesis and cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, notably through caspase activation .
- Cell Cycle Arrest : It causes G2/M phase arrest in SNB-75 glioblastoma cells, indicating a potential mechanism for its antitumor effects .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial properties against various pathogens. Testing against a panel of bacteria and fungi revealed significant inhibitory concentrations that suggest potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Studies :
- In Silico Studies :
- Synthesis and Characterization :
Properties
Molecular Formula |
C22H25N3O2S2 |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O2S2/c1-6-11-25-21(27)19-14(4)15(5)29-20(19)24-22(25)28-12-18(26)23-17-10-8-7-9-16(17)13(2)3/h6-10,13H,1,11-12H2,2-5H3,(H,23,26) |
InChI Key |
KLFATNGMPQZPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(C)C)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.